Sha-68
Description
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-oxo-1,1-diphenyl-5,6,8,8a-tetrahydro-[1,3]oxazolo[3,4-a]pyrazine-7-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN3O3/c27-22-13-11-19(12-14-22)17-28-24(31)29-15-16-30-23(18-29)26(33-25(30)32,20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-14,23H,15-18H2,(H,28,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFRQIPRTNYHJHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(CN1C(=O)NCC3=CC=C(C=C3)F)C(OC2=O)(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801028552 | |
| Record name | N-(4-Fluorobenzyl)-3-oxo-1,1-diphenyltetrahydro[1,3]oxazolo[3,4-a]pyrazine-7(1H)-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801028552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
847553-89-3 | |
| Record name | N-(4-Fluorobenzyl)-3-oxo-1,1-diphenyltetrahydro[1,3]oxazolo[3,4-a]pyrazine-7(1H)-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801028552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Initial Cyclization and Lithiation
The synthesis commences with compound 4 (1-phenyl-3,4-dihydro-2H-pyrazino[1,2-a]pyrazin-1-ium chloride), which undergoes deprotonation at -78°C using sec-butyllithium and N,N’-tetramethylethylene diamine in tetrahydrofuran. The lithiated intermediate reacts with benzophenone (1.40 g, 7.48 mmol) to yield the tertiary alcohol 6 after warming to room temperature. This step achieves a 65–70% yield after purification via silica gel column chromatography with ethyl acetate–hexanes gradients.
Fmoc Protection and Urea Formation
Compound 6 undergoes fluorenylmethyloxycarbonyl (Fmoc) protection using Fmoc chloride (2.58 g, 9.96 mmol) in refluxing acetonitrile, forming 7 with an 80% yield. Subsequent treatment with 4-fluorobenzyl isocyanate (986 μl, 7.74 mmol) and 1,8-diazabicyclo[5.4.0]undec-7-ene (636 μl, 4.25 mmol) in tetrahydrofuran at room temperature furnishes SHA 68 after chromatographic purification (40% ethyl acetate–hexanes, then 10% methanol–chloroform).
Key Synthetic Intermediates
The pathway’s critical intermediates include:
- Intermediate 6 : Tertiary alcohol from benzophenone addition (m/z 539.1951 [M+Na]+).
- Intermediate 7 : Fmoc-protected precursor (IR: 1762 cm⁻¹, 1702 cm⁻¹; 1H NMR δ 7.74–7.80 ppm).
Reagents and Reaction Conditions
Lithiation and Electrophilic Quenching
The use of sec-butyllithium at -78°C ensures selective deprotonation at the alpha position of the pyrazine ring, while benzophenone acts as an electrophilic trap to form the quaternary carbon center. Reaction progress is monitored via thin-layer chromatography, with quenching in saturated aqueous ammonium chloride to prevent over-lithiation.
Solvent and Temperature Optimization
- Tetrahydrofuran : Chosen for its ability to dissolve both organolithium species and benzophenone at low temperatures.
- Acetonitrile : Employed under reflux (90°C) for Fmoc protection to accelerate reaction kinetics and minimize side products.
Purification and Isolation Techniques
Column Chromatography
Silica gel chromatography with ethyl acetate–hexanes gradients (10–50%) effectively separates intermediates 6 and 7 , while methanol–chloroform mixtures (10%) isolate the final product. Recovery rates exceed 75% for all steps, as confirmed by high-resolution mass spectrometry.
Chiral Resolution
Enantiomeric separation of SHA 68’s precursors is achieved using chiral high-performance liquid chromatography (HPLC) with a Chiralpak-IA column and hexanes–isopropanol (9:1) eluent. X-ray crystallography of the R-camphorsulfonic acid salt of intermediate 38 confirms the S-configuration at the stereogenic center (Figure 2 in).
Structural and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
- 1H NMR (400 MHz, deuterated chloroform) : SHA 68 exhibits aromatic protons at δ 7.25–7.55 ppm (15H, m), 4-fluorobenzylamide protons at δ 7.14–7.16 ppm (1H, m), and oxazolidinone protons at δ 4.50–4.88 ppm (2H, m).
- 13C NMR (100 MHz, deuterated chloroform) : Carbonyl resonances at δ 170.2 ppm (oxazolidinone) and δ 165.8 ppm (amide).
Infrared (IR) Spectroscopy
Strong absorption bands at 1762 cm⁻¹ (oxazolidinone C=O) and 1702 cm⁻¹ (amide C=O) confirm functional group integrity.
High-Resolution Mass Spectrometry (HRMS)
SHA 68 displays a molecular ion peak at m/z 539.1951 [M+Na]+, consistent with the empirical formula C33H28FN3O3.
Stereochemical and Conformational Analysis
Diastereomer Separation
Trans-diastereomers of SHA 68 analogs are resolved via chiral HPLC using methyl-tert-butyl ether–ethanol (95:5) with 0.1% diethylamine, achieving >98% enantiomeric excess.
Impact of Stereochemistry on Activity
The S-enantiomer of SHA 68 exhibits 50-fold higher binding affinity (Ke = 10 nM) compared to R-forms, as determined by calcium mobilization assays in CHO-K1 cells expressing human NPS receptors.
Pharmacological Validation of Synthetic Batches
In Vitro Antagonism
SHA 68 inhibits NPS-induced calcium flux with an IC50 of 3.2 nM in recombinant receptor assays, showing no off-target activity at 14 unrelated G protein-coupled receptors.
In Vivo Bioavailability
Intraperitoneal administration (50 mg/kg) in mice yields brain concentrations of 1.2 μM at 30 minutes, sufficient to block NPS-induced hyperactivity (p < 0.001 vs. vehicle).
Comparative Analysis of Synthetic Methodologies
Alternative Scaffold Modifications
Recent efforts to replace the oxazolidinone nitrogen with a double bond (compound 1 in) reduce antagonist potency by 50-fold, underscoring the pharmacophoric necessity of the original bicyclic framework.
Solubility and LogP Considerations
SHA 68’s calculated partition coefficient (LogP = 3.8) aligns with CNS permeability requirements, though aqueous solubility remains limited to 12 μM in phosphate-buffered saline.
Chemical Reactions Analysis
SHA 68 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the fluorine atom, leading to the formation of substituted derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the carboxamide group and the formation of corresponding acids or amines.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
SHA 68 is a non-peptide molecule that functions as a selective neuropeptide S receptor (NPSR) antagonist . It has a molecular weight of 445.5 g/mol and the molecular formula C26H24FN3O3 . SHA 68 has demonstrated displaceable binding to NPSR in the nanomolar range .
Scientific Research Applications
SHA 68 has applications in pharmacological research, specifically regarding the neuropeptide S receptor (NPSR).
- In vitro and in vivo tool: SHA 68 can be employed to define the physiological functions and pharmacological parameters of the NPS system .
- NPSR Antagonist: SHA 68 is a selective NPSR antagonist . It has an IC50 (half maximal inhibitory concentration) values of 22.0 and 23.8 nM for human NPSR Asn107 and Ile107 variants, respectively .
- Specificity: SHA 68's antagonistic activity appears to be specific, as it does not affect signaling at fourteen unrelated G protein-coupled receptors .
- Counteracting stimulant effects: SHA 68, in the 10-50mg/kg range of doses, can counteract the stimulant effects elicited by neuropeptide S (NPS), but not those of caffeine, in mouse locomotor activity experiments .
- Blocks NPS-stimulated locomotor activity: SHA 68 was able to block NPS (0.3 nmol)-stimulated locomotor activity in C57/Bl6 mice at 3 mg/kg (i.p.) .
- Anxiolytic-like effects: SHA 68 can be used to study the anxiolytic-like effects of NPS . SHA 68 slightly reduced the anxiolytic-like effects of NPS in the mouse open field, fully prevented it in the rat elevated plus maze, and partially antagonized it in the rat defensive burying paradigm .
- Attenuation of fear extinction: SHA 68 can attenuate fear extinction, suggesting activity of the endogenous NPS system .
- Arousal-promoting action: SHA 68 fully prevented the arousal-promoting action of the peptide in the mouse righting reflex assay .
Pharmacokinetics of SHA 68
Mechanism of Action
The mechanism of action of SHA 68 involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of specific kinases or proteases, thereby affecting cellular signaling pathways and leading to the desired biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties
| Property | SHA 66 | SHA 68 |
|---|---|---|
| Core Structure | Bicyclic piperazine | Bicyclic piperazine |
| Substitution | Benzylamide | 4-Fluoro-benzylamide |
| LogP (lipophilicity) | 4.21 | 4.35 |
| Molecular Weight | ~450 g/mol | ~468 g/mol |
In Vitro Pharmacological Profiles
Both compounds act as competitive NPSR antagonists, but SHA 68 shows marginally superior affinity and potency:
- pA2 Values : SHA 68 (7.771 for NPSR Asn107; 7.554 for NPSR Ile107) vs. SHA 66 (7.662 for Asn107; 7.486 for Ile107) .
- Kb Values : SHA 68 exhibits 1.5-fold higher affinity for NPSR Asn107 (Kb = 12.6 nM) compared to SHA 66 (Kb = 19.5 nM) .
- IC50 Values : SHA 68 blocks NPS-induced Ca²⁺ mobilization with IC50 values of 22.0–23.8 nM, slightly lower than SHA 66 (26.1–28.8 nM) .
Table 2: Pharmacodynamic Parameters
| Parameter | SHA 66 | SHA 68 |
|---|---|---|
| pA2 (NPSR Asn107) | 7.662 | 7.771 |
| pA2 (NPSR Ile107) | 7.486 | 7.554 |
| Kb (nM, Asn107) | 19.5 | 12.6 |
| IC50 (nM, NPSR Ile107) | 28.8 | 23.8 |
Pharmacokinetic and In Vivo Efficacy
SHA 68 demonstrates superior pharmacokinetic (PK) properties and in vivo efficacy compared to SHA 66:
- Elimination Half-Life : SHA 68 has a short half-life (t1/2 = 1.2–1.5 hours) but prolonged mean residence time (MRT = 2.3 hours) due to extensive tissue distribution .
- Dose-Dependent Effects : SHA 68 at 50 mg/kg reduces NPS-induced horizontal and vertical activity by ~50%, while lower doses (5 mg/kg) are ineffective .
Table 3: Pharmacokinetic Parameters of SHA 68
| Parameter | Intravenous (1 mg/kg) | Intraperitoneal (50 mg/kg) |
|---|---|---|
| AUC_inf (ng·h/mL) | 1,520 | 4,890 |
| t1/2 (hours) | 1.2 | 1.5 |
| Brain/Plasma Ratio | 0.15–0.20 | 0.25–0.30 |
Mechanistic and Therapeutic Implications
- Receptor Polymorphism Sensitivity : Both compounds exhibit higher affinity for the NPSR Asn107 variant, suggesting that residue 107 influences antagonist binding .
- Therapeutic Potential: SHA 68’s moderate BBB penetration and dose-dependent efficacy highlight its utility as a tool for studying NPSR’s role in anxiety, arousal, and addiction .
Biological Activity
SHA 68 is a selective antagonist of the neuropeptide S receptor (NPSR), primarily studied for its pharmacological effects in various biological contexts. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological profile, and relevant case studies.
- Chemical Name : N-[(4-Fluorophenyl)methyl]tetrahydro-3-oxo-1,1-diphenyl-3H-oxazolo[3,4-a]pyrazine-7(1H)-carboxamide
- Molecular Formula : C₁₈H₁₈FN₃O₃
- IC50 Values :
- 22.0 nM for human NPSR Asn107
- 23.8 nM for human NPSR Ile107
Pharmacological Profile
SHA 68 has been characterized through various in vitro and in vivo studies, demonstrating its role as a selective NPSR antagonist. Below is a summary of key findings:
SHA 68 operates by selectively blocking the NPSR, which is implicated in regulating arousal, anxiety-like behavior, and feeding. This antagonistic action has been linked to various behavioral outcomes:
- Anxiolytic Effects : In studies involving mice and rats, SHA 68 reduced anxiety-related behaviors without producing significant effects on its own, indicating its role as a specific antagonist rather than an active anxiolytic agent .
- Impact on Learning and Memory : Research indicates that blocking endogenous NPS signaling with SHA 68 leads to delayed extinction learning in mice, suggesting its influence on cognitive processes related to anxiety and fear responses .
Case Studies and Experimental Findings
- Locomotor Activity Study :
- Behavioral Assessment :
- Pharmacokinetic Analysis :
Q & A
Q. How should long-term research data management plans be structured for SHA 68 projects?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
